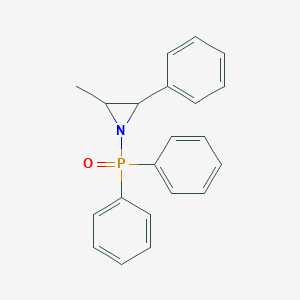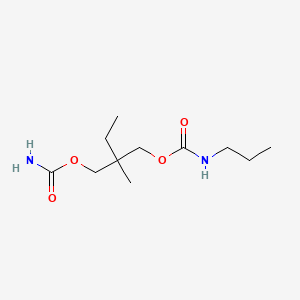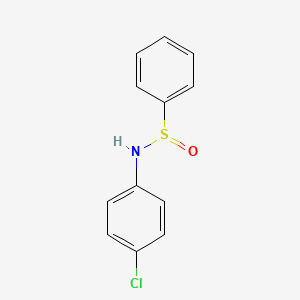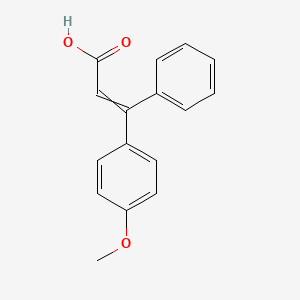
2-(Chloromethyl)oxirane;piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)oxirane;piperazine is a compound formed by the reaction of piperazine with 2-(chloromethyl)oxirane. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as a building block in the synthesis of more complex molecules and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane;piperazine typically involves the reaction of piperazine with 2-(chloromethyl)oxirane under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal reaction rates and yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxirane;piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-(chloromethyl)oxirane moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives.
Polymerization Reactions: The compound can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution and addition reactions.
Catalysts: Lewis acids such as boron trifluoride and aluminum chloride are often used to catalyze the reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Major Products Formed
The major products formed from these reactions include substituted piperazine derivatives, ring-opened oxirane derivatives, and various polymers with tailored properties.
Scientific Research Applications
2-(Chloromethyl)oxirane;piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a cross-linking agent in the preparation of biomaterials.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical and mechanical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxirane;piperazine involves the interaction of the compound with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the modification of the biological activity of the target molecules. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Similar to 2-(Chloromethyl)oxirane, epichlorohydrin is used in the synthesis of polymers and as a cross-linking agent.
Piperazine Derivatives: Various piperazine derivatives are used in the synthesis of pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
2-(Chloromethyl)oxirane;piperazine is unique due to its dual functionality, combining the reactivity of the oxirane ring with the biological activity of the piperazine moiety. This makes it a versatile compound with a wide range of applications in different fields.
Properties
CAS No. |
24938-07-6 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;piperazine |
InChI |
InChI=1S/C4H10N2.C3H5ClO/c1-2-6-4-3-5-1;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
InChI Key |
QWUVYMKFRKOWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1C(O1)CCl |
Related CAS |
24938-07-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



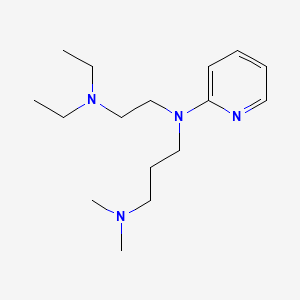
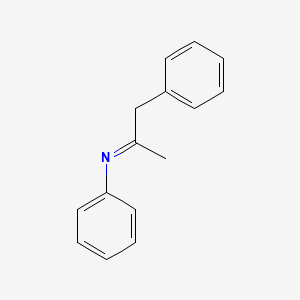
![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)


![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)

